CC-17369 CC-17369 CC-17369, also known as pomalidomide m16 or Pomalidomide metabolite M16, is a bio-active chemical.
Brand Name: Vulcanchem
CAS No.: 1547162-46-8
VCID: VC0522900
InChI: InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol

CC-17369

CAS No.: 1547162-46-8

Cat. No.: VC0522900

Molecular Formula: C13H11N3O5

Molecular Weight: 289.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CC-17369 - 1547162-46-8

Specification

CAS No. 1547162-46-8
Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
IUPAC Name 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione
Standard InChI InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19)
Standard InChI Key DNODJHQYSZVNMH-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identification

CC-17369 is characterized by several key identifiers that facilitate its recognition in scientific literature and databases:

PropertySpecification
CAS Number1547162-46-8
IUPAC Name4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione
Molecular FormulaC₁₃H₁₁N₃O₅
Molecular Weight289.24 g/mol
Synonyms7-Hydroxy pomalidomide; Pomalidomide metabolite M16

The compound possesses a standard SMILES notation of C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N, which provides a string-based representation of its chemical structure. This notation is valuable for computational chemistry applications and structure-based analyses.

Physical and Chemical Properties

CC-17369 exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings:

PropertyValue
AppearanceSolid powder
Density1.7±0.1 g/cm³
Boiling Point649.7±55.0 °C at 760 mmHg
Flash Point346.7±31.5 °C
LogP-1.97
SolubilityDMSO: 50 mg/mL (172.87 mM; requires ultrasonic treatment)
Index of Refraction1.725
Vapor Pressure0.0±2.0 mmHg at 25°C

The compound's negative LogP value indicates its hydrophilic nature, which affects its pharmacokinetic properties and may influence its behavior in biological systems . Its relatively high boiling and flash points suggest thermal stability, which can be advantageous for certain laboratory procedures and applications.

Biological Role and Function

Mechanism of Action

CC-17369 functions primarily as a cereblon ligand, binding to the CRBN protein which is a component of the E3 ubiquitin ligase complex . This binding capability is crucial for the compound's application in PROTAC development, as it enables the recruitment of the ubiquitin-proteasome system to target specific proteins for degradation. The compound's structural features, derived from its parent molecule Pomalidomide, confer specificity in CRBN binding, making it valuable for precise manipulation of protein levels within cells .

The interaction between CC-17369 and CRBN represents a critical molecular event that initiates the protein degradation cascade when incorporated into PROTAC structures. This mechanism differs fundamentally from traditional small molecule inhibitors that block protein function, as PROTACs catalyze the removal of the entire protein from the cellular environment.

Metabolic Context

As a metabolite of Pomalidomide, CC-17369 represents a biological transformation product that occurs during the metabolism of its parent compound . Understanding CC-17369's properties and functions provides insights into both the metabolic fate of Pomalidomide and potential new applications derived from this metabolic product. This metabolic relationship has been documented in pharmacological studies, particularly those examining the absorption, metabolism, and excretion of Pomalidomide in humans .

Applications in PROTAC Development

PROTAC Technology Overview

The primary application of CC-17369 lies in its incorporation into PROTAC molecules. PROTACs are heterobifunctional compounds that consist of three essential components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase (such as CC-17369 binding to CRBN), and a linker that connects these two functional groups. This configuration enables PROTACs to bring the target protein into proximity with the E3 ligase complex, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

CC-17369 serves as the E3 ligase-binding component in PROTAC designs, specifically recruiting the CRBN-containing E3 ligase complex. This recruitment is fundamental to the PROTAC mechanism and determines the efficiency and selectivity of the protein degradation process .

Advantages in Drug Development

The use of CC-17369 in PROTAC development offers several advantages over traditional pharmacological approaches:

  • Catalytic mechanism: Unlike stoichiometric inhibitors, PROTACs can induce the degradation of multiple target protein molecules in a catalytic manner.

  • Access to undruggable targets: PROTACs can address proteins that lack defined binding pockets suitable for conventional small molecule inhibitors.

  • Potential for increased selectivity: The dual-binding requirement of PROTACs (to both the target protein and E3 ligase) can confer greater selectivity than traditional inhibitors.

  • Complete protein elimination: Rather than merely blocking a specific function, PROTACs remove the entire protein, potentially addressing all functional roles of the target.

These advantages position CC-17369-containing PROTACs as promising tools for both research applications and potential therapeutic development, particularly in oncology where selective protein degradation could address targets involved in cancer progression.

Storage ConditionRecommended Duration
-80°CUse within 6 months
-20°CUse within 1 month

The compound should be stored in a dry environment and protected from light to prevent degradation . For long-term storage, it is advisable to divide the compound into smaller aliquots to minimize freeze-thaw cycles, which can compromise stability .

Solution Preparation

When preparing solutions of CC-17369, several considerations should be taken into account:

  • The preferred solvent is dimethyl sulfoxide (DMSO), in which the compound achieves solubility of approximately 50 mg/mL (172.87 mM) .

  • To enhance dissolution, ultrasonic treatment is recommended, typically by heating the sample to 37°C and then placing it in an ultrasonic bath .

  • Stock solutions should be prepared at concentrations appropriate for the intended application, with recommended concentrations ranging from 1 mM to 10 mM .

The following table provides guidance for preparing various concentrations of CC-17369 stock solutions:

Desired ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM3.4573 mL17.2867 mL34.5734 mL
5 mM0.6915 mL3.4573 mL6.9147 mL
10 mM0.3457 mL1.7287 mL3.4573 mL

Once prepared, solutions should be stored in separate aliquots to avoid repeated freezing and thawing, which can lead to product degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator